Cyclohexanecarboxylic acid, 1-sulfo-
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Overview
Description
Cyclohexanecarboxylic acid, 1-sulfo- is an organic compound that features a cyclohexane ring attached to a carboxylic acid group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 1-sulfo- can be synthesized through several methods. One common approach involves the sulfonation of cyclohexanecarboxylic acid using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxylic acid, 1-sulfo- often involves the continuous sulfonation of cyclohexanecarboxylic acid in the presence of a catalyst. This method allows for large-scale production with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-sulfo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol, and various substituted cyclohexane compounds.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexanecarboxylic acid, 1-sulfo- exerts its effects involves interactions with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
Benzenesulfonic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different structural and electronic characteristics.
Cyclohexanesulfonic acid: Similar structure but lacks the carboxylic acid group.
Uniqueness
Cyclohexanecarboxylic acid, 1-sulfo- is unique due to the presence of both carboxylic and sulfonic acid groups on the cyclohexane ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
54358-81-5 |
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Molecular Formula |
C7H12O5S |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-sulfocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c8-6(9)7(13(10,11)12)4-2-1-3-5-7/h1-5H2,(H,8,9)(H,10,11,12) |
InChI Key |
NUUWTVSNCJJERP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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